![molecular formula C18H13FN2S B2842636 2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 881991-68-0](/img/structure/B2842636.png)
2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole” is a chemical compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles . The imidazothiadiazole and bromophenyl rings are individually almost planar .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of imidazothiadiazole and bromophenyl rings . These rings are individually almost planar, with maximum deviations of 0.0215 (4) and 0.0044 (4) Å, respectively, and are inclined at an angle of 27.34” (3)° with respect to each other .Scientific Research Applications
Antiproliferative Activity
This compound has shown broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types . Specifically, compounds 1d and 1e, which possess a terminal arylamide moiety, exerted superior potencies than Sorafenib, a standard drug, against different cancer cell lines .
Anticancer Activity
The compound has shown potential anticancer activity. For instance, it was found to be more potent than Sorafenib against UO-31 renal cancer cell line and MCF7 breast cancer cell line . It also showed higher potency against COLO 205 colon cancer cell line .
Antiviral Activity
Indole derivatives, which share a similar structure with the compound , have been found to possess various biological activities, including antiviral activity . While specific studies on “2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole” are not available, it’s plausible that it may also exhibit antiviral properties.
Anti-inflammatory Activity
Again, while specific studies on “2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole” are not available, indole derivatives have been found to possess anti-inflammatory activity . Given the structural similarities, it’s possible that this compound may also exhibit anti-inflammatory properties.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . Given the structural similarities, it’s possible that “2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole” may also exhibit antioxidant properties.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . Given the structural similarities, it’s possible that “2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole” may also exhibit antimicrobial properties.
Future Directions
The future directions for this compound could involve further investigation into its potential as a chemotherapeutic agent . Additionally, it could be used as a scaffold in the acquisition of positive allosteric modulators of the GABA-A receptor with enhanced metabolic stability and reduced potential for hepatotoxicity .
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole is Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the cell .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby affecting the biosynthesis of pantothenate and ultimately coenzyme A
Biochemical Pathways
The inhibition of Pantothenate synthetase affects the pantothenate biosynthesis pathway, leading to a decrease in the production of coenzyme A . Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and fatty acid metabolism. Therefore, the disruption of coenzyme A production can have significant downstream effects on these metabolic processes .
Pharmacokinetics
The compound was designed using in silico admet prediction, suggesting that its pharmacokinetic properties were considered during its development .
Result of Action
The most active derivative of this compound, IT10, carrying a 4-nitro phenyl moiety, displayed significant activity against Mycobacterium tuberculosis, with an IC50 of 2.32 μM . This suggests that the compound’s action results in the inhibition of bacterial growth.
properties
IUPAC Name |
2-benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2S/c19-15-8-6-14(7-9-15)17-12-21-11-16(22-18(21)20-17)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWLEUUXDSCHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.